molecular formula C13H16BrNO2S2 B2855925 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide CAS No. 2415600-74-5

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

Cat. No. B2855925
CAS RN: 2415600-74-5
M. Wt: 362.3
InChI Key: FNMHWOXPEBDIST-UHFFFAOYSA-N
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Description

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, especially in medicinal chemistry. This compound has been found to possess several unique properties that make it a promising candidate for the development of novel drugs.

Scientific Research Applications

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of novel drugs. This compound has been found to possess several unique properties that make it a promising candidate for the development of drugs for the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.

Mechanism Of Action

The mechanism of action of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or proteins involved in disease processes. For example, it has been found to inhibit the growth of certain cancer cell lines by targeting specific enzymes involved in cell division and proliferation.
Biochemical and Physiological Effects:
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has been found to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and modulate the activity of certain enzymes and proteins involved in disease processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide in lab experiments is its potential as a lead compound for the development of novel drugs. However, there are also some limitations to its use. For example, the compound may exhibit toxicity in certain cell lines or animal models, which could limit its potential applications.

Future Directions

There are several future directions for research on 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide. One area of research is in the development of more potent and selective analogs of the compound. Another area of research is in the investigation of the compound's potential applications in other fields, such as agriculture and environmental science. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves the reaction of 2-bromobenzoyl chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the hydroxyl group of the dithiepan-6-ylmethanol, resulting in the formation of the target compound.

properties

IUPAC Name

2-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S2/c14-11-4-2-1-3-10(11)12(16)15-7-13(17)8-18-5-6-19-9-13/h1-4,17H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHWOXPEBDIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide

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